(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(acetyloxy)imino]-N-(1,3-benzodioxol-5-yl)-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives. It has been synthesized using various methods and has shown potential applications in scientific research.
Scientific Research Applications
Synthesis and Cytotoxic Properties
A study on hybrid molecules combining 2,4-diamino-1,3,5-triazines and 2-imino-coumarins, including compounds similar to the queried chemical structure, demonstrated significant anticancer activity against various human cancer cell lines. These compounds represent a promising area of research for developing new anticancer agents (Makowska et al., 2018).
Antimicrobial Activity
Research on N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, synthesized through the reaction of 2,4-dihydroxybenzaldehyde with cyanoacetic acid arylamides, has shown some of these compounds to exhibit antimicrobial activity. This indicates their potential use in developing new antimicrobial agents (Ukhov et al., 2021).
Eco-friendly Synthesis Approaches
The synthesis of 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate or hydrogen carbonate solution represents an eco-friendly and efficient method for producing these compounds. This approach underscores the importance of green chemistry in the development of novel therapeutic agents (Proença & Costa, 2008).
Novel Zinc(II) Complexes as Antimicrobial Agents
Zinc(II) complexes derived from heterocyclic Schiff base ligands, including structures related to the queried compound, have been investigated for their antimicrobial activity against a range of bacteria and fungi. Some complexes demonstrated significant antifungal activity, highlighting their potential as therapeutic agents against infectious diseases (Yamgar et al., 2014).
properties
IUPAC Name |
[(Z)-[3-(1,3-benzodioxol-5-ylcarbamoyl)chromen-2-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O6/c1-11(22)27-21-19-14(8-12-4-2-3-5-15(12)26-19)18(23)20-13-6-7-16-17(9-13)25-10-24-16/h2-9H,10H2,1H3,(H,20,23)/b21-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOZPOIJMYDMKO-VZCXRCSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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